molecular formula C8H10Cl2O2 B8622617 2(3H)-Furanone, 5-(2,2-dichloroethenyl)dihydro-4,4-dimethyl- CAS No. 61820-12-0

2(3H)-Furanone, 5-(2,2-dichloroethenyl)dihydro-4,4-dimethyl-

Cat. No. B8622617
Key on ui cas rn: 61820-12-0
M. Wt: 209.07 g/mol
InChI Key: VZXWRVKAQVLXGL-UHFFFAOYSA-N
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Patent
US04468521

Procedure details

In 80 parts of methanol was dissolved 12.0 parts of sodium hydroxide and, at the reflux temperature of methanol, 51.9 parts of methyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate was added dropwise to the above solution over a period of 30 minutes, followed by stirring the mixture at that temperature for 30 minutes. Then, about 50 parts of water was added and, after refluxing for about 30 minutes, the reaction mixture was allowed to cool and neutralized with concentrated hydrochloric acid. The methanol was distilled off under reduced pressure and the residue was extracted with diethyl ether. The ether layer was dried and the ether was distilled off, whereupon 42.2 parts of a mixture of 2,2-dimethyl-3-(2',2'-dichlorovinyl) cyclopropanecarboxylic acid and 3,3-dimethyl-4-(2',2'-dichloroviyl)-4-butanolide. This mixture was further distilled under reduced pressure to separate 10.4 parts of 3,3-dimethyl-4-(2',2'-dichlorovinyl)-4-butanolide (yield 25%; bp: 86°-91° C./0.2 mmHg) and 22.3 parts of 2,2-dimethyl-3-(2',2'-dichlorovinyl) cyclopropanecarboxylic acid (yield 53%; bp: 105°-108° C./0.2 mmHg). Then, 10.4 parts of the former product 3,3-dimethyl-4-(2',2'-dichlorovinyl)-4-butanolide was dissolved in 70 parts of methanol and, under cooling with ice, hydrogen chloride gas was bubbled into the solution for about 1.5 hours. Thereafter, the excess hydrogen chloride and methanol were distilled off under reduced pressure and the residue was further subjected to distillation under reduced pressure. By this procedure was obtained 12.1 parts of methyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate (yield 23% based on starting material).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:14])([CH:8](Cl)[CH:9]=[C:10]([Cl:12])[Cl:11])[CH2:3][C:4]([O:6]C)=[O:5].O.Cl>CO.[OH-].[Na+]>[CH3:1][C:2]1([CH3:14])[CH:8]([CH:9]=[C:10]([Cl:12])[Cl:11])[O:6][C:4](=[O:5])[CH2:3]1.[CH3:1][C:2]1([CH3:14])[CH:8]([CH:9]=[C:10]([Cl:12])[Cl:11])[CH:3]1[C:4]([OH:6])=[O:5] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(=O)OC)(C(C=C(Cl)Cl)Cl)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
by stirring the mixture at that temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after refluxing for about 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
DISTILLATION
Type
DISTILLATION
Details
The methanol was distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried
DISTILLATION
Type
DISTILLATION
Details
the ether was distilled off, whereupon 42.2 parts of a mixture of 2,2-dimethyl-3-(2',2'-dichlorovinyl) cyclopropanecarboxylic acid and 3,3-dimethyl-4-(2',2'-dichloroviyl)-4-butanolide
DISTILLATION
Type
DISTILLATION
Details
This mixture was further distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(CC(=O)OC1C=C(Cl)Cl)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25%
Name
Type
product
Smiles
CC1(C(C1C=C(Cl)Cl)C(=O)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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